molecular formula C16H21N3O2 B7517200 1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]imidazolidin-2-one

1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]imidazolidin-2-one

Cat. No. B7517200
M. Wt: 287.36 g/mol
InChI Key: NZNVQZGOPMEYLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]imidazolidin-2-one, also known as MPPI, is a synthetic compound that has gained significant attention in scientific research. MPPI is a potent and selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). The inhibition of MAGL by MPPI leads to an increase in the levels of 2-AG, which has been shown to have a variety of physiological effects.

Mechanism of Action

As mentioned earlier, 1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]imidazolidin-2-one is a selective inhibitor of MAGL, which is responsible for the breakdown of 2-AG. By inhibiting MAGL, 1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]imidazolidin-2-one leads to an increase in the levels of 2-AG, which can activate cannabinoid receptors in the brain and peripheral tissues. The activation of these receptors can have a variety of physiological effects, including pain relief, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects:
Studies have shown that 1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]imidazolidin-2-one can have a variety of biochemical and physiological effects, including reducing pain and inflammation, protecting against neurodegeneration, and improving cognitive function. 1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]imidazolidin-2-one has also been shown to have anti-tumor effects in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]imidazolidin-2-one in lab experiments is its selectivity for MAGL, which allows for the specific modulation of the endocannabinoid system. However, 1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]imidazolidin-2-one can be difficult to synthesize and may have limited solubility in certain experimental conditions.

Future Directions

There are several potential future directions for research on 1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]imidazolidin-2-one. One area of interest is the development of more potent and selective MAGL inhibitors, which could have even greater therapeutic potential. Additionally, studies are needed to further elucidate the biochemical and physiological effects of 1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]imidazolidin-2-one and to explore its potential as a treatment for a variety of neurological disorders.

Synthesis Methods

The synthesis of 1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]imidazolidin-2-one involves several steps, including the preparation of the starting materials and the coupling of the pyrrolidine and imidazolidinone moieties. The synthesis of 1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]imidazolidin-2-one has been described in detail in several scientific publications, including a 2012 article in the Journal of Medicinal Chemistry.

Scientific Research Applications

1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]imidazolidin-2-one has been the subject of extensive scientific research, with studies examining its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. One of the most promising areas of research for 1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]imidazolidin-2-one is its potential as a treatment for neurological disorders, such as epilepsy and chronic pain.

properties

IUPAC Name

1-[2-[2-(4-methylphenyl)pyrrolidin-1-yl]acetyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-12-4-6-13(7-5-12)14-3-2-9-18(14)11-15(20)19-10-8-17-16(19)21/h4-7,14H,2-3,8-11H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNVQZGOPMEYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCCN2CC(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]imidazolidin-2-one

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